molecular formula C22H28N4O4 B4284764 N-(2-METHOXY-4-NITROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

N-(2-METHOXY-4-NITROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4284764
M. Wt: 412.5 g/mol
InChI Key: NAWZFGKUEKGFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHOXY-4-NITROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-4-NITROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted piperazine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction of the nitro group to an amine is a common reaction, which can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: Alcohols, ketones

    Reduction: Amines

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis for the development of more complex molecules.

Biology

In biological research, it may be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

Medicine

Piperazine derivatives are known for their potential therapeutic applications, including as antipsychotics, antihistamines, and antihelminthics. This compound may be investigated for similar pharmacological activities.

Industry

In the industrial sector, the compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-4-NITROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-isopropylbenzyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide
  • 4-(4-isopropylbenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide
  • 4-(4-isopropylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazineacetamide

Uniqueness

The presence of both the methoxy and nitro groups on the phenyl ring, along with the isopropylbenzyl group, makes N-(2-METHOXY-4-NITROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar piperazine derivatives.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-16(2)18-6-4-17(5-7-18)15-24-10-12-25(13-11-24)22(27)23-20-9-8-19(26(28)29)14-21(20)30-3/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWZFGKUEKGFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-METHOXY-4-NITROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

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